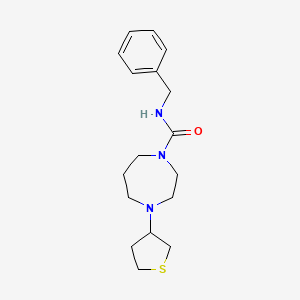

N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3OS/c21-17(18-13-15-5-2-1-3-6-15)20-9-4-8-19(10-11-20)16-7-12-22-14-16/h1-3,5-6,16H,4,7-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBULFJGJDARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps, including the formation of the diazepane ring and the introduction of the benzyl and tetrahydrothiophene groups. The synthetic routes and reaction conditions can vary, but common methods include:

Formation of the Diazepane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Benzyl Group: This can be achieved through benzylation reactions using benzyl halides and suitable bases.

Incorporation of the Tetrahydrothiophene Ring: This step may involve the use of thiophene derivatives and specific catalysts to ensure the correct ring formation.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1.1. Enzyme Inhibition

One of the primary applications of N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is its potential as an inhibitor for key enzymes involved in neurodegenerative diseases. Research indicates that compounds within this class may exhibit inhibitory activity against:

- Acetylcholinesterase (AChE) : A critical enzyme in the breakdown of acetylcholine, where inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE but with different substrate specificity; inhibition may also contribute to therapeutic effects in neurodegenerative disorders.

Preliminary studies have shown that derivatives of this compound can effectively inhibit these enzymes, suggesting a pathway for developing treatments aimed at cognitive enhancement and neuroprotection .

1.2. Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. By inhibiting the aforementioned enzymes, it may help mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases. The ability to cross the blood-brain barrier is a significant factor that enhances its therapeutic viability.

2.1. Synthesis Methods

The synthesis of this compound involves several steps:

- Formation of Diazepane Ring : The initial step typically involves cyclization reactions that form the diazepane core.

- Substitution Reactions : N-benzyl and thiolane moieties are introduced through nucleophilic substitution reactions.

- Carboxamide Formation : The final step involves the conversion of the corresponding carboxylic acid into the amide form.

The synthetic route can be optimized for yield and purity using various catalysts and solvents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzyl group or modifications to the thiolane ring can significantly influence:

- Enzyme Binding Affinity : Changes in steric and electronic properties can enhance or reduce binding efficiency.

- Selectivity : Modifications can lead to selective inhibition of either AChE or BChE, which is essential for targeted therapeutic strategies.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Identified significant inhibition of AChE and BChE by synthesized analogs; highlighted potential for cognitive enhancement therapies. |

| Study 2 | Explored structure modifications leading to improved neuroprotective effects; detailed SAR analysis demonstrating optimal substituent configurations. |

| Study 3 | Discussed synthetic pathways and characterized multiple derivatives with varying inhibitory profiles against cholinesterases. |

Mechanism of Action

The mechanism of action of N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues

The primary structural analogue identified is N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (Life Chemicals product F6556-6584) . Both compounds share the 1,4-diazepane core and thiolan-3-yl substituent but differ in the carboxamide side chain:

- N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide : Benzyl group (C₆H₅CH₂) attached to the carboxamide nitrogen.

- N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide : 3-phenylpropyl group (C₆H₅CH₂CH₂CH₂) at the same position.

Table 1: Structural Comparison

| Compound | Core Structure | Carboxamide Substituent | Molecular Weight (estimated) |

|---|---|---|---|

| This compound | 1,4-diazepane + thiolan | Benzyl | ~363 g/mol |

| N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | 1,4-diazepane + thiolan | 3-Phenylpropyl | ~405 g/mol |

The elongated 3-phenylpropyl chain in the analogue increases lipophilicity (logP ~3.5 vs. This modification may influence pharmacokinetic properties such as absorption and metabolic stability .

Functional Analogues

While direct pharmacological data for these compounds are unavailable, structurally related heterocycles provide insights:

- Triazole-thiones (e.g., compounds [7–9] in ) : These feature sulfur-containing heterocycles and demonstrate tautomerism (thione vs. thiol forms). Unlike this compound, triazole-thiones lack the diazepane ring but share sulfur-mediated interactions, which are critical for binding to enzymes like carbonic anhydrase or kinase targets .

- Coumarin derivatives (e.g., compound 169 in ): These contain a benzopyrone core and fluorophenethyl groups.

Table 2: Key Functional Groups and Implications

| Compound Class | Functional Groups | Biological Relevance |

|---|---|---|

| 1,4-Diazepane-carboxamides | Diazepane, thiolan, benzyl | CNS targets (e.g., GABA receptors) |

| Triazole-thiones | Triazole, C=S, aryl sulfonyl | Enzyme inhibition (e.g., kinases) |

| Coumarin-carboxamides | Coumarin, fluorophenyl | Anticoagulant/antimicrobial activity |

Biological Activity

N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Diazepane Ring : This is achieved through cyclization reactions involving suitable amine precursors.

- Introduction of the Thianyl Group : The thianyl group is introduced via nucleophilic substitution reactions.

- Benzylation : The benzyl group is added using benzyl chloride in the presence of a base such as sodium hydroxide.

- Carboxamide Formation : The final step involves amidation to form the carboxamide group from an amine and a carboxylic acid derivative.

These synthetic routes allow for the generation of various derivatives that can be evaluated for biological activity .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown promising results against Gram-positive and Gram-negative bacteria, with some compounds demonstrating minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways related to cell survival and proliferation. For example, compounds similar to N-benzyl-4-(thiolan-3-yl)-1,4-diazepane have been shown to inhibit tumor growth in xenograft models .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative conditions like Alzheimer's disease .

- Receptor Interaction : It may also interact with various receptors affecting neurotransmitter systems or cellular signaling pathways.

These interactions can lead to altered enzyme activity or receptor modulation, contributing to its therapeutic effects.

Case Study 1: Antimicrobial Screening

In a study evaluating antimicrobial activity, several derivatives of diazepane compounds were tested against common pathogens. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Efficacy

Another study assessed the anticancer effects of N-benzyl derivatives in vitro. The results showed that these compounds led to a reduction in cell viability in various cancer cell lines, with IC50 values indicating strong cytotoxicity. Further analysis suggested that these effects were mediated through apoptosis induction and cell cycle arrest mechanisms .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, and how do reaction conditions impact yield and purity?

The synthesis typically involves coupling diazepane intermediates with activated carbonyl derivatives. For example, tert-butyl-protected diazepane carboxylates can undergo Boc deprotection followed by urea or amide coupling with benzylamine derivatives under reflux conditions (e.g., THF at 66°C for 48 hours). Column chromatography with hexanes/EtOAC (+0.25% Et₃N) is critical for isolating rotameric mixtures, achieving yields of ~56–61% . Key factors include solvent choice, temperature control, and additive use (e.g., triethylamine to suppress side reactions).

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

- ¹H/¹³C NMR : Identifies rotameric ratios (e.g., 63:37 rotamers in tert-butyl analogs) and confirms substitution patterns on the diazepane and benzyl groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₂₀H₂₈N₄O₂, MW 356.47) and detects impurities .

- Chromatography (HPLC/TLC) : Assesses purity and monitors reaction progress (Rf values in hexanes/EtOAc systems) .

Q. How do structural modifications, such as the benzyl group, influence the compound’s physicochemical and pharmacokinetic properties?

The benzyl substituent enhances lipophilicity, improving blood-brain barrier penetration compared to phenylethyl or cyclohexyl analogs. However, this group may reduce aqueous solubility, necessitating formulation adjustments. Comparative studies show that N-benzyl derivatives exhibit prolonged half-lives in pharmacokinetic assays, likely due to reduced metabolic degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized beyond 60% for large-scale production?

Strategies include:

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 48 hours to <12 hours) while maintaining yield .

- Catalyst optimization : Use of HATU or PyBOP for efficient amide bond formation, minimizing side products .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, improving coupling efficiency .

Q. What methodologies are employed to evaluate the compound’s selectivity in enzyme or receptor binding assays?

- Kinase profiling : Broad-spectrum kinase inhibition assays (e.g., CDK4/6 vs. EGFR/VEGFR) identify selectivity. For example, trifluoromethylphenyl derivatives show >50-fold selectivity for CDK4/6 over off-target kinases, validated via IC₅₀ comparisons .

- Docking simulations : Molecular modeling predicts binding affinities to receptors like opioid or cannabinoid CB2, guiding SAR modifications .

Q. How should researchers address contradictory data in biological activity studies (e.g., receptor binding vs. functional assays)?

- Dose-response validation : Replicate assays across multiple concentrations to confirm EC₅₀/IC₅₀ consistency.

- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled analogs) with functional cAMP or calcium flux assays to distinguish binding affinity from efficacy .

- Structural analogs : Compare activity across derivatives (see Table 1) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.